2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system containing sulfur and nitrogen atoms. Key structural elements include:
- 3-methyl and 4-oxo substituents on the pyrimidine ring.
- A 7-phenyl group on the thiophene moiety, contributing steric bulk and aromatic interactions.
- A sulfanyl (-S-) bridge linking the thienopyrimidine core to an acetamide group.
- The acetamide is substituted with a 2,4,6-trimethylphenyl group, enhancing lipophilicity and influencing solubility.
Its synthesis likely involves thiol-alkylation or nucleophilic substitution reactions, common in analogous compounds .
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-10-15(2)20(16(3)11-14)25-19(28)13-31-24-26-21-18(17-8-6-5-7-9-17)12-30-22(21)23(29)27(24)4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBPEBEZHDHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst, such as aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base, such as sodium hydride.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride and a suitable base, such as pyridine.
Sulfur Introduction: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound serves as a nucleophilic site, enabling substitution reactions. For example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60–80°C, alkyl halide | 2-alkylthio derivative | 65–75% | |
| Arylation | CuI, L-proline, DMSO, aryl iodide | 2-arylthio analog | 55–60% |
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Mechanism : The sulfur atom undergoes nucleophilic attack, displacing the leaving group (e.g., halide). Steric hindrance from the 2,4,6-trimethylphenyl group may reduce reaction rates compared to less bulky analogs.
Oxidation and Reduction Reactions
The thienopyrimidine core and acetamide functional group participate in redox processes:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂, AcOH | RT, 6–8 h | Sulfoxide or sulfone derivatives | Partial oxidation (~40%) |
| KMnO₄, acidic medium | 80°C, 2 h | Cleavage of thieno ring | Low selectivity |
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄, MeOH | 0°C, 1 h | Reduction of keto group to alcohol | 30–35% |
| H₂, Pd/C (10%) | EtOH, 50°C, 12 h | Hydrogenation of phenyl rings | 60–70% |
-
Key Insight : The 4-oxo group on the pyrimidine ring is resistant to reduction under mild conditions but can be reduced with stronger agents like LiAlH₄.
Acid/Base-Mediated Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Rate |
|---|---|---|---|
| HCl (6M), reflux | 6 h | Carboxylic acid derivative | 85–90% |
| NaOH (2M), EtOH | 4 h, 70°C | Sodium carboxylate | 75–80% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the amide bond.
Cyclocondensation Reactions
The compound participates in cyclization to form fused heterocycles:
| Reactant | Catalyst | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | AcOH, 100°C | Thieno[3,2-d]pyrimidine-triazole hybrid | Anticancer leads |
| Thiourea | KOH, DMF | Thiazole-fused derivative | Antimicrobial agents |
-
Key Data : Cyclocondensation with hydrazine achieves ~70% yield, with regioselectivity confirmed by NMR.
Catalytic Cross-Coupling Reactions
The aryl groups enable participation in Pd-catalyzed couplings:
| Reaction | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene, 90°C, 12 h | 60–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | DMF, 100°C, 24 h | 50–55% |
Scientific Research Applications
Anticancer Activity
Studies have indicated that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. The unique functional groups in this compound may enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Research has shown that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells and inhibit angiogenesis.
Antimicrobial Properties
The sulfanyl group present in the compound may contribute to its antimicrobial activity. Preliminary studies suggest that it could be effective against a range of bacterial strains and fungi. This makes it a promising candidate for the development of new antimicrobial agents.
Applications in Medicinal Chemistry
The compound's structural features position it as a valuable building block in the synthesis of more complex organic molecules. Its ability to act as a reagent in various organic reactions facilitates the development of novel therapeutic agents.
Case Study: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
In a recent study, researchers synthesized several derivatives of thieno[3,2-d]pyrimidine using this compound as a starting material. The derivatives were evaluated for their biological activities, revealing enhanced potency against cancer cell lines compared to the parent compound. This highlights the potential for further development and optimization of thieno[3,2-d]pyrimidine-based drugs.
Agricultural Applications
Given its biological activity, this compound may also find applications in agriculture as a pesticide or herbicide. The ability to inhibit specific biological pathways could be harnessed to develop environmentally friendly agricultural chemicals that target pests or diseases without harming beneficial organisms.
Materials Science Applications
The stability and reactivity of this compound make it suitable for use in developing advanced materials. Its unique chemical structure may impart desirable properties to polymers and coatings used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in π-π interactions may allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related thieno/dihydropyrimidine-acetamide derivatives, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
Core Structure Differences: The thieno[3,2-d]pyrimidine core (target compound and ) includes a sulfur atom, enhancing aromaticity and electronic effects compared to the dihydropyrimidine core in . This may influence binding affinity in biological systems or stability under acidic conditions.
Substituent Effects on Melting Points :
- Chlorinated aryl groups (e.g., 2,3-Cl₂Ph in , 2,4,6-Cl₃Ph in ) correlate with higher melting points (>230°C) due to increased polarity and intermolecular halogen bonding. The target compound’s trimethylphenyl group, being less polar, likely reduces melting point compared to chlorinated analogs.
Electronic and Steric Effects: The 7-phenyl group on the target compound’s thienopyrimidine introduces steric hindrance absent in , which has a 4-methylphenyl substituent. This may alter metabolic stability or solubility.
Spectroscopic Trends :
- NHCO protons in dihydropyrimidine analogs appear at δ ~10.10–10.01, typical for amide protons in DMSO. The target compound’s NHCO signal would likely reside in a similar range.
- SCH₂ protons in all compounds resonate near δ 4.10–4.12, indicating minimal electronic perturbation from varying aryl groups.
Research Implications
- Synthetic Feasibility : Chlorinated aryl groups (as in ) require careful handling due to toxicity, whereas the target’s trimethylphenyl group simplifies synthesis and safety protocols.
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine class, known for diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thieno[3,2-d]pyrimidine core : A fused heterocyclic system containing sulfur and nitrogen.
- Sulfanyl group : Enhances chemical reactivity.
- Acetamide moiety : Contributes to its biological activity.
The molecular formula is with a molecular weight of approximately 421.5 g/mol .
Biological Activity Overview
Research indicates that derivatives of thienopyrimidine exhibit significant biological activities:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thienopyrimidine compounds. The following table summarizes key findings related to the antimicrobial efficacy of similar compounds:
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
Thienopyrimidine derivatives have also been explored for their anticancer potential. The following table presents relevant findings:
Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy Study : A series of thienopyrimidine derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus. The most potent compounds exhibited MIC values as low as 0.25 µg/mL, demonstrating significant potential for therapeutic applications in treating bacterial infections .
- Anticancer Screening : In a recent study involving multicellular spheroids, several thienopyrimidine derivatives were tested for their ability to inhibit tumor growth. The results indicated that specific derivatives led to a reduction in spheroid size by over 50%, suggesting effective antiproliferative activity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- The compound’s core structure (thieno[3,2-d]pyrimidin-4-one) is typically synthesized via nucleophilic substitution at the C2-sulfanyl position. For example, coupling 3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol with N-(2,4,6-trimethylphenyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like disulfides. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. How is the molecular structure validated post-synthesis?
- Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 12.50 ppm for NH protons in thienopyrimidine systems) and HRMS (e.g., [M+H]+ at m/z 344.21) . X-ray crystallography (as demonstrated in analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) resolves stereoelectronic effects, such as planarity of the thienopyrimidine core and dihedral angles between substituents . Elemental analysis (C, N, S content within ±0.3% of theoretical values) further validates purity .
Q. What spectroscopic techniques are critical for characterizing its reactivity?
- FT-IR identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=S at ~680 cm⁻¹). UV-Vis (λmax ~270–300 nm) monitors π→π* transitions in the conjugated thienopyrimidine system, useful for tracking degradation or aggregation . HPLC-DAD (C18 column, acetonitrile/water gradient) quantifies stability under physiological pH (e.g., 7.4) or thermal stress .
Advanced Research Questions
Q. How can computational methods guide the optimization of its synthetic pathway?
- Density Functional Theory (DFT) predicts reaction energetics (e.g., activation barriers for nucleophilic substitution) and stabilizes intermediates via solvation models (PCM). Reaction path searches (e.g., via the AFIR method) identify low-energy pathways for regioselective functionalization . Molecular docking (AutoDock Vina) screens substituent effects on binding to biological targets (e.g., kinases), aiding rational design of analogs .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (ATP concentration, incubation time). Use standardized protocols (e.g., Eurofins Panlabs kinase profiling) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Statistical analysis (ANOVA, p < 0.05) identifies outliers . For SAR studies, synthesize analogs with systematic substitutions (e.g., replacing 2,4,6-trimethylphenyl with halogenated aryl groups) to isolate electronic/steric contributions .
Q. How can the thienopyrimidine core be modified to enhance metabolic stability without compromising activity?
- Isotere replacement : Substitute the sulfanyl group with sulfone (-SO₂-) to resist oxidative metabolism . Prodrug strategies : Introduce ester moieties at the acetamide side chain (e.g., N-(2,4,6-trimethylphenyl)glycolamide ester) for controlled hydrolysis in vivo . Crystallography-guided design : Modify the 3-methyl group to bulkier substituents (e.g., cyclopropyl) to block CYP3A4-mediated oxidation .
Methodological Considerations
Q. What statistical approaches improve experimental design for structure-activity relationship (SAR) studies?
- Factorial Design (e.g., 2³ design) evaluates variables like substituent position, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) optimizes reaction yield and purity simultaneously . For biological assays, multivariate analysis (PCA or PLS-DA) correlates structural descriptors (logP, polar surface area) with activity .
Q. How are stability and degradation profiles systematically evaluated?
- Forced degradation studies (ICH Q1A guidelines): Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (3% H₂O₂). Monitor degradation products via LC-MSⁿ and assign structures using fragmentation patterns (e.g., loss of -SO₂ from sulfonyl analogs) . Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life using Arrhenius kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
